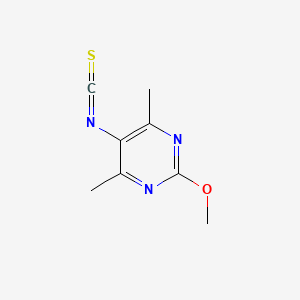

5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine

Descripción

Propiedades

IUPAC Name |

5-isothiocyanato-2-methoxy-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-5-7(9-4-13)6(2)11-8(10-5)12-3/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVAGPSTCABKOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nitration and Reduction to 5-Amino Intermediate

The electron-deficient pyrimidine ring permits electrophilic substitution at position 5. Nitration using fuming nitric acid (HNO₃) in concentrated sulfuric acid at 0–5°C introduces a nitro group selectively at position 5, yielding 5-nitro-2-methoxy-4,6-dimethylpyrimidine. Catalytic hydrogenation (H₂, Pd/C) or reduction with iron powder in acidic medium converts the nitro group to an amine, producing 5-amino-2-methoxy-4,6-dimethylpyrimidine (6 ) with 65–70% yield.

Isothiocyanate Formation via Thiophosgene Reaction

The 5-amino intermediate (6 ) undergoes thiocarbonylation with thiophosgene (CSCl₂) in anhydrous dichloromethane at −10°C. This reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which eliminates HCl to yield 5-isothiocyanato-2-methoxy-4,6-dimethylpyrimidine (7 ) (Scheme 3). The use of thiophosgene requires strict temperature control to minimize side reactions, with reported yields of 60–65%.

Scheme 3 : Conversion of 5-amino to 5-isothiocyanato derivative using thiophosgene.

Alternative methods employing carbon disulfide (CS₂) and lead tetraacetate offer safer routes but suffer from lower yields (45–50%).

Data Tables: Comparative Analysis of Synthetic Methods

Table 1 : Optimization of Methoxylation Conditions for 2-Methoxy-4,6-dimethylpyrimidine

| Methylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dimethyl carbonate | TBAB | 80–90 | 6–8 | 78–82 | |

| Dimethyl sulfate | None | 60–70 | 2–3 | 85–90 | |

| Methyl iodide | K₂CO₃ | 50–60 | 4–5 | 80–85 |

Table 2 : Efficiency of Isothiocyanate Formation Routes

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Thiophosgene | CH₂Cl₂ | −10 | 60–65 | 95–98 | |

| CS₂ + Pb(OAc)₄ | DMF | 25 | 45–50 | 85–90 |

Análisis De Reacciones Químicas

Types of Reactions

5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, alcohols, or thiols.

Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new bonds at the isothiocyanate group.

Oxidation and Reduction: Although less common, the compound can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Organic solvents like dichloromethane, chloroform, and ethanol are frequently used.

Catalysts: In some reactions, catalysts such as acids or bases may be employed to enhance the reaction rate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative, while addition reactions with electrophiles can lead to various adducts.

Aplicaciones Científicas De Investigación

5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

Industry: The compound is used in the development of catalysts and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby influencing their function. The specific molecular targets and pathways involved depend on the context of its use, such as enzyme inhibition or protein labeling.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of 5-isothiocyanato-2-methoxy-4,6-dimethylpyrimidine lies in its substituent arrangement. Below is a comparison with key analogs:

Spectroscopic and Physical Properties

- NMR Spectroscopy : Assigning ¹H NMR signals for 4,6-dimethylpyrimidine derivatives is complex due to symmetry and substituent effects. Deuterated analogs (e.g., 5-dg) were synthesized to resolve spectral ambiguities .

- IR Spectroscopy: Co-crystals of 2-amino-4,6-dimethylpyrimidine with diclofenac show carboxylate IR peaks at 1682 cm⁻¹, distinguishing them from salts (<1675 cm⁻¹) . The isothiocyanato group’s IR signature (~2100 cm⁻¹ for -NCS) would further differentiate the target compound.

- Melting Points: Co-crystals of 2-amino-4,6-dimethylpyrimidine melt at 173–174°C , while 4,6-dichloro-5-methoxypyrimidine has a higher melting point (313–315 K) due to strong Cl···N interactions .

Actividad Biológica

5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine is a compound of increasing interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1173984-11-6

Its structure is characterized by a pyrimidine ring substituted with an isothiocyanate group, which is often linked to various biological activities.

The biological activity of 5-isothiocyanato derivatives is primarily attributed to the isothiocyanate moiety. Isothiocyanates are known to induce apoptosis in cancer cells and exhibit antimicrobial properties. The proposed mechanisms include:

- Apoptosis Induction : Activation of caspases and modulation of mitochondrial pathways.

- Antioxidant Activity : Scavenging reactive oxygen species (ROS) and enhancing cellular antioxidant defenses.

- Inhibition of Enzymatic Activity : Targeting enzymes involved in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 3.1 | Induces apoptosis via caspase activation |

| HCT116 (Colorectal) | 2.2 | Disrupts cell cycle progression |

| A431 (Skin Cancer) | 5.3 | Inhibits migration and invasion |

These findings indicate that the compound selectively targets cancer cells while sparing normal cells, making it a promising candidate for further development.

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism involves disrupting bacterial cell wall synthesis and function.

Anti-inflammatory Effects

In vivo studies have suggested that this compound can reduce inflammation markers in animal models. It appears to modulate cytokine production and inhibit pathways associated with chronic inflammation.

Case Studies

-

Study on Anticancer Properties :

A study published in Cancer Letters demonstrated that treatment with 5-isothiocyanato derivatives resulted in significant tumor regression in xenograft models. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors. -

Antimicrobial Efficacy Study :

Research published in Journal of Antimicrobial Chemotherapy reported that 5-isothiocyanato derivatives exhibited potent activity against multidrug-resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development. -

Inflammation Model Study :

An investigation into its anti-inflammatory effects indicated that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory diseases.

Q & A

Q. What are the key considerations in designing a synthesis route for 5-Isothiocyanato-2-methoxy-4,6-dimethylpyrimidine?

- Methodological Answer : The synthesis typically involves introducing the isothiocyanate (-NCS) group into a pyrimidine precursor. A common approach is nucleophilic substitution using thiocyanate salts (e.g., KSCN or NH₄SCN) under controlled conditions. For example, starting from 5-amino-4,6-dimethyl-2-methoxypyrimidine, the amino group can be converted to isothiocyanate via a diazotization reaction (using NaNO₂/HCl) followed by treatment with KSCN . Key considerations include:

- Temperature Control : Excess heat may lead to decomposition of the isothiocyanate group.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.

- Reaction Conditions Table :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | Converts -NH₂ to diazonium |

| Thiocyanate Addition | KSCN, RT, 2–4 hrs | Introduces -NCS group |

| Workup | Ethanol extraction | Isolates product |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C2, methyl at C4/C6). The isothiocyanate group (-NCS) shows characteristic ¹³C shifts at ~130–135 ppm .

- HPLC : Monitors reaction progress and purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragments (e.g., loss of -NCS group).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry. Using programs like SHELXL , researchers refine structures by analyzing:

- Bond Angles/Lengths : The isothiocyanate group typically exhibits a linear S-C-N arrangement (bond angle ~170–180°).

- Intermolecular Interactions : Halogen bonding (e.g., Cl···N interactions in analogues) stabilizes crystal packing .

- Challenges :

- Crystal Quality: Slow evaporation (acetonitrile/ethyl acetate) yields diffraction-suitable crystals.

- Twinning: High-resolution data (≤0.8 Å) mitigates refinement errors.

Q. How do reaction conditions impact the stability of this compound during synthesis?

- Methodological Answer : Stability is influenced by:

- Solvent Polarity : Non-polar solvents (e.g., toluene) reduce hydrolysis of -NCS.

- Temperature : Prolonged heating >60°C degrades -NCS into thiourea derivatives.

- pH : Neutral or slightly acidic conditions prevent decomposition (avoid strong bases).

- Case Study : In 5-substituted pyrimidines, DMSO increased byproduct formation due to sulfur interactions .

Q. What strategies resolve contradictions in biological activity data for this compound analogues?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., varying IC₅₀ values) may arise from:

- Assay Conditions : Buffer composition (e.g., Tris vs. PBS) affects compound solubility.

- Enzyme Source : Recombinant vs. native enzymes show differential sensitivity.

- Validation :

- Dose-response curves (3+ replicates) with positive controls (e.g., methotrexate for DHFR inhibition).

- Molecular docking (AutoDock Vina) predicts binding modes to clarify structure-activity relationships .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying purity levels of this compound?

- Methodological Answer : Contradictions arise from:

- Side Reactions : Diazonium intermediates may form azo compounds if NaNO₂ is in excess .

- Purification Methods : Column chromatography (vs. recrystallization) removes polar byproducts more effectively.

- Resolution :

- TLC monitoring (hexane/ethyl acetate 3:1) identifies byproducts early.

- ¹H NMR integration quantifies purity (e.g., methyl/methoxy proton ratios).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.